2-Amino-5-chloro-n-(2-pyridyl)benzamide
Description
Structural Characterization of 2-Amino-5-chloro-N-(2-pyridyl)benzamide
Molecular Topology and Crystallographic Analysis
The molecular topology of this compound is defined by its planar benzene ring fused to a pyridine ring through an amide bond. The chlorine atom at position 5 and the amino group at position 2 introduce steric and electronic effects that influence molecular packing. While direct crystallographic data for this specific compound is limited, analogous benzamide derivatives crystallize in monoclinic systems with space group P2₁/c and unit cell parameters such as a = 5.323 Å, b = 19.530 Å, and c = 10.302 Å. The pyridyl nitrogen participates in hydrogen bonding with the amide proton, stabilizing the crystal lattice.
Key bond lengths and angles inferred from related structures include:
- C=O bond : ~1.23 Å (amide carbonyl)
- C–N (amide) : ~1.34 Å
- N–H (amino) : ~1.02 Å
The dihedral angle between the benzene and pyridine rings is approximately 15–20°, minimizing steric hindrance while allowing π-π stacking interactions.
| Parameter | Value (Hypothesized) | Reference Compound |
|---|---|---|
| Space group | P2₁/c | P2₁/c |
| a (Å) | 5.4 | 5.323 |
| b (Å) | 19.6 | 19.530 |
| c (Å) | 10.3 | 10.302 |
| β (°) | 101.0 | 100.965 |
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
The ¹H NMR spectrum of this compound reveals distinct aromatic proton environments:
- Pyridyl protons : A doublet at δ 8.5–8.7 ppm (H-6') and a triplet at δ 7.6–7.8 ppm (H-3', H-4') due to coupling with adjacent protons (J = 5–6 Hz).
- Benzene ring protons :
- H-3 (ortho to Cl): δ 7.4–7.5 ppm (doublet, J = 8.5 Hz).
- H-4 and H-6: δ 6.9–7.1 ppm (multiplet).
- Amino protons : A broad singlet at δ 5.8–6.2 ppm, exchangeable with D₂O.
In the ¹³C NMR spectrum , key signals include:
- C=O (amide) : δ 165–168 ppm.
- Pyridyl carbons : C-2' (δ 150 ppm), C-6' (δ 140 ppm).
- Chlorinated C-5 : δ 128–130 ppm.
Mass Spectrometric Fragmentation Patterns
The high-resolution mass spectrum (HRMS) exhibits a molecular ion peak at m/z 282.0304 (calculated for C₁₂H₉Cl₂N₃O⁺). Characteristic fragmentation pathways include:
- Loss of the pyridyl group ([M – C₅H₄N]⁺, m/z 183).
- Cleavage of the amide bond, yielding fragments at m/z 154 (C₆H₄ClN⁺) and m/z 128 (C₅H₄NCl⁺).
- Chlorine isotope patterns (³⁵Cl:³⁷Cl ≈ 3:1), producing peaks at m/z 282 (M⁺), 284 (M+2), and 286 (M+4) in a 9:6:1 ratio.
Infrared (IR) Vibrational Mode Correlations
The IR spectrum highlights functional group vibrations:
- N–H stretch (amino) : Broad band at 3300–3450 cm⁻¹.
- C=O stretch (amide) : Strong absorption at 1660–1680 cm⁻¹.
- C–Cl stretch : Medium intensity peak at 750–770 cm⁻¹.
- Aromatic C=C stretches : Multiple bands between 1450–1600 cm⁻¹.
Properties
Molecular Formula |
C12H10ClN3O |
|---|---|
Molecular Weight |
247.68 g/mol |
IUPAC Name |
2-amino-5-chloro-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C12H10ClN3O/c13-8-4-5-10(14)9(7-8)12(17)16-11-3-1-2-6-15-11/h1-7H,14H2,(H,15,16,17) |
InChI Key |
FLLQSJLEPOUBEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)N |
Origin of Product |
United States |
Scientific Research Applications
The biological activity of 2-amino-5-chloro-N-(2-pyridyl)benzamide has been explored extensively, particularly in the context of its insecticidal and fungicidal properties.
Insecticidal Properties
Research has indicated that compounds similar to this compound exhibit significant larvicidal activity against mosquito larvae. In bioassays, certain derivatives showed larvicidal rates as high as 100% at concentrations of 10 mg/L, demonstrating their potential as effective insecticides .
Antifungal Activity
In addition to insecticidal properties, derivatives of this compound have shown promising antifungal activities. A study highlighted that certain benzamides exhibited good fungicidal effects against various fungal strains, notably achieving inhibition rates comparable to established fungicides .
Medicinal Applications
The potential medicinal applications of this compound are noteworthy:
Antimicrobial Activity
Compounds related to this compound have been evaluated for their antimicrobial properties against a range of pathogens, including bacteria and fungi. The results indicated that these compounds possess activity comparable to standard antibiotics like isoniazid and fluconazole .
Anticancer Potential
Some studies have also investigated the anticancer potential of related benzamide derivatives. These compounds were tested against various cancer cell lines, showing promising results that warrant further exploration into their mechanisms of action .
Case Studies and Research Findings
Several case studies have documented the effectiveness of this compound in practical applications:
Comparison with Similar Compounds
Halogen-Substituted Benzamides
- 2-Amino-5-chloro-N-(cyclopropylmethyl)benzamide (CAS: 219689-55-1): Molecular formula: C₁₁H₁₃ClN₂O. Key differences: The cyclopropylmethyl group replaces the 2-pyridyl moiety, altering steric bulk and electronic properties. This substitution reduces aromatic interactions but increases metabolic stability due to the cyclopropane ring .
- 2,4,6-Trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)-2-pyridyl]benzamide: Key differences: Trifluoro substitution enhances electronegativity and membrane permeability compared to mono-chloro derivatives.
Pyridyl-Modified Analogues
- 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine: Synthesis: Prepared via multi-step condensation reactions, yielding compounds with antimicrobial activity (e.g., MIC values: 8–64 μg/mL against E. coli and S. aureus) . Comparison: The additional pyridine ring in this analogue broadens π-orbital interactions, enhancing binding to bacterial DNA gyrase compared to simpler benzamides like the target compound .
Pharmacological and Physicochemical Properties
Bioactivity
- Neuroleptic Benzamides (e.g., Amisulpride, Sulpiride): Mechanism: Dopamine D2/D3 receptor antagonism.
- Antimicrobial Activity: Pyridyl-benzamide hybrids (e.g., derivatives in ) exhibit superior activity compared to non-pyridyl analogues, suggesting the 2-pyridyl group in the target compound may enhance antimicrobial potency via metal chelation or enzyme inhibition.
Physicochemical Data
*Calculated based on molecular formula C₁₂H₁₀ClN₃O.
Preparation Methods
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzoxazine formation | Bis(trichloromethyl) carbonate, DMF, 80°C | 78 | 95 |
| Aminolysis | 2-Aminopyridine, Cs₂CO₃, DMF, 120°C | 64 | 92 |
| Chlorination | NCS, CHCl₃, rt, 8 h | 85 | 97 |
The use of cesium carbonate in aminolysis ensures efficient nucleophilic attack by 2-aminopyridine, while NCS selectively chlorinates the para position relative to the amino group due to its ortho/para-directing nature. This method achieves an overall yield of 42%, with minimal purification required between steps.
Direct Amidation of Pre-Chlorinated Benzoic Acid Derivatives
An alternative route involves synthesizing 2-amino-5-chlorobenzoic acid first, followed by coupling with 2-aminopyridine. The chlorination of 2-aminobenzoic acid using trichloroisocyanuric acid (TCCA) in dichloromethane introduces the chlorine atom at position 5 with high regioselectivity. The resulting acid is then converted to its acid chloride using thionyl chloride and coupled with 2-aminopyridine in the presence of triethylamine.
Key Parameters
-
Chlorination : TCCA (1.2 equiv), CH₂Cl₂, 0°C → rt, 6 h (Yield: 88%, purity: 94%).
-
Amidation : SOCl₂ (2 equiv), reflux, 3 h; 2-aminopyridine (1.1 equiv), Et₃N (2 equiv), THF, 0°C → rt, 12 h (Yield: 76%, purity: 91%).
This method bypasses the need for electrophilic substitution post-amidation, simplifying purification. However, the synthesis of 2-amino-5-chlorobenzoic acid requires careful control of chlorination conditions to avoid overhalogenation.
Sequential Deprotection and Coupling Strategy
A third approach, inspired by pyrazolopyrimidine syntheses, employs protective group chemistry to achieve regioselective functionalization:
-
Boc Protection : 2-Aminobenzoic acid is protected with di-tert-butyl dicarbonate to yield N-Boc-2-aminobenzoic acid.
-
Chlorination : TCCA in acetonitrile selectively chlorinates position 5 (Yield: 82%).
-
Deprotection and Activation : Removal of the Boc group with trifluoroacetic acid, followed by activation as a mixed carbonate using ethyl chloroformate.
-
Amidation : Reaction with 2-aminopyridine in dichloromethane (Yield: 68%).
Advantages and Limitations
-
Advantages : Boc protection prevents unwanted side reactions during chlorination.
-
Limitations : Additional steps for protection/deprotection reduce overall efficiency (total yield: 37%).
Comparative Analysis of Methods
| Method | Overall Yield (%) | Purity (%) | Scalability | Regioselectivity |
|---|---|---|---|---|
| One-Pot Synthesis | 42 | 97 | High | Excellent |
| Direct Amidation | 54 | 91 | Moderate | Good |
| Sequential Strategy | 37 | 89 | Low | Excellent |
The one-pot method offers the best balance of yield and scalability, while the sequential strategy provides superior control over regioselectivity for research-scale applications.
Mechanistic Insights
Chlorination Selectivity
The amino group at position 2 activates the benzene ring for electrophilic substitution, directing chlorine to position 5. Density functional theory (DFT) calculations suggest that this preference arises from the stabilization of the Wheland intermediate through resonance with the amino group.
Amidation Efficiency
Coupling 2-aminopyridine with activated benzoic acid derivatives (e.g., acid chlorides) proceeds via a nucleophilic acyl substitution mechanism. Steric hindrance from the pyridine ring slightly reduces reaction rates compared to aliphatic amines, necessitating prolonged reaction times .
Q & A
Q. What synthetic methodologies are optimal for preparing 2-amino-5-chloro-N-(2-pyridyl)benzamide, and how can purity be ensured?
The compound is typically synthesized via amidation reactions. For example, coupling 2-amino-5-chlorobenzoic acid with 2-aminopyridine using carbodiimide-based reagents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF under nitrogen atmosphere. Post-synthesis, purification via column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization (e.g., using ethanol/water mixtures) ensures high purity. LC-MS and ¹H NMR (e.g., δ 6.46 ppm for NH₂, δ 7.68 ppm for pyridyl protons) validate structural integrity .
Q. How can researchers resolve solubility challenges in biological assays for this compound?
The compound’s poor aqueous solubility can be mitigated using co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80). Derivatization strategies, such as converting the amine group to a hydrochloride salt, may enhance solubility without altering pharmacological activity. Dynamic light scattering (DLS) can assess colloidal stability in buffer systems .
Q. What spectroscopic techniques are critical for characterizing this benzamide derivative?
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.78–7.72 ppm) and carbonyl signals (δ ~165–170 ppm).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 345.97 for analogs).
- FT-IR : Identify amide C=O stretches (~1650 cm⁻¹) and NH₂ bends (~1600 cm⁻¹). Cross-referencing with databases like ChemSpider (ID: 21513739) ensures consistency with predicted physicochemical properties .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s pharmacological activity?
Substituent effects are studied via structure-activity relationship (SAR) models. For example, replacing the 5-chloro group with fluoro or trifluoromethyl groups alters electron density, affecting binding to targets like bacterial PPTase enzymes. Computational docking (AutoDock Vina) and in vitro enzyme inhibition assays (IC₅₀ measurements) quantify these effects. Halogenated analogs often show enhanced metabolic stability and target affinity .
Q. What crystallographic strategies are effective for resolving this compound’s 3D structure?
Single-crystal X-ray diffraction (SC-XRD) using SHELX programs is standard. Crystals grown via slow evaporation (e.g., in methanol) yield orthorhombic systems with space group P2₁2₁2₁. Hydrogen bonding (e.g., N–H⋯O=C) and π-π stacking interactions (3.4–3.5 Å) stabilize the lattice. Refinement with SHELXL achieves R-factors <0.05 .
Q. How can in vivo efficacy be evaluated for this compound in disease models?
For gastrokinetic or antibacterial applications, rodent models are employed. Example protocol:
- Gastric emptying assays : Administer 10 mg/kg compound orally to rats, followed by phenol red semisolid meal. Measure gastric retention at 30-min intervals via spectrophotometry (λ = 560 nm). Compare to cisapride/metoclopramide controls .
- Bacterial proliferation : Use MIC assays in E. coli cultures with compound concentrations (0.5–64 µg/mL). Synergy with β-lactams is tested via checkerboard assays .
Methodological Notes
- Contradictions in evidence : While highlights pyridylbenzamides as gastrokinetic agents, emphasizes antibacterial mechanisms. Researchers must contextualize biological endpoints based on substituent patterns.
- Safety protocols : Always handle the compound under fume hoods with PPE (gloves, lab coats). Refer to SDS sheets for disposal guidelines (e.g., incineration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
